molecular formula C17H14Cl2N2S2 B3387215 4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 794582-31-3

4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B3387215
CAS RN: 794582-31-3
M. Wt: 381.3 g/mol
InChI Key: GSDJPPPIGUQAPO-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound with a complex structure. Let’s break down its components:

    4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine : The core structure consists of a tetrahydrobenzothieno[2,3-d]pyrimidine scaffold, which is further substituted with a chlorine atom at position 4 and a methyl group at position 2.

Synthesis Analysis

Several synthetic methods exist for preparing thioxopyrimidines and their condensed analogs. These approaches often involve cyclization processes or domino reactions. For instance, direct interactions of various 2-halo derivatives with sulfur-containing reagents yield 2-thioxopyrimidines. Additionally, heterocyclization reactions, such as [3+3], [4+2], or [5+1] processes, can lead to the formation of these compounds .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves intricate interactions between the benzothieno[2,3-d]pyrimidine core, the thioether group, and the phenyl ring. The chlorine atoms contribute to the overall stability and reactivity of the compound.


Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. Potential reactions include nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored various synthetic routes to modify the pyrimidine moiety, leading to diverse derivatives with potential biological activities .

properties

IUPAC Name

4-chloro-2-[(4-chlorophenyl)sulfanylmethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2S2/c18-10-5-7-11(8-6-10)22-9-14-20-16(19)15-12-3-1-2-4-13(12)23-17(15)21-14/h5-8H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDJPPPIGUQAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120661
Record name 4-Chloro-2-[[(4-chlorophenyl)thio]methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

CAS RN

794582-31-3
Record name 4-Chloro-2-[[(4-chlorophenyl)thio]methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794582-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-[[(4-chlorophenyl)thio]methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 2
4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 4
4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 6
4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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